molecular formula C19H23N3O3S B6524296 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide CAS No. 683762-67-6

4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B6524296
CAS No.: 683762-67-6
M. Wt: 373.5 g/mol
InChI Key: ZYCNENRSZBESMG-UHFFFAOYSA-N
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Description

4-[(2-Methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide is a benzamide derivative characterized by a sulfonyl group at the 4-position of the benzamide ring, linked to a 2-methylpiperidine moiety, and an N-(6-methylpyridin-2-yl) substituent.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-14-6-5-8-18(20-14)21-19(23)16-9-11-17(12-10-16)26(24,25)22-13-4-3-7-15(22)2/h5-6,8-12,15H,3-4,7,13H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCNENRSZBESMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • Benzamide Core : Provides a rigid scaffold for substitutions.
  • 4-(2-Methylpiperidin-1-yl)sulfonyl Group : Enhances solubility and metabolic stability compared to halogenated or alkoxy substituents .
  • N-(6-Methylpyridin-2-yl) Group : Commonly observed in nAChR modulators, critical for receptor binding .

The following analysis compares the target compound with structurally and functionally related benzamide derivatives, focusing on substituent effects, pharmacological activity, and synthetic approaches.

Key Observations:

Substituent Effects on Activity :

  • Sulfonyl groups (e.g., piperidinylsulfonyl in 2D216) enhance adjuvant activity, while allyloxy groups (Compound 1) confer nAChR inhibition .
  • The 2-methylpiperidine group in the target compound may improve metabolic stability compared to alkyloxy chains, as piperidine derivatives are less prone to oxidative metabolism .

Synthetic Accessibility :

  • The target compound can likely be synthesized via sulfonylation of 4-chloro-N-(6-methylpyridin-2-yl)benzamide followed by substitution with 2-methylpiperidine, analogous to methods in .
  • Ultrasound-assisted synthesis () could optimize reaction kinetics and yield .

Structure-Activity Relationship (SAR) Trends

  • N-(6-Methylpyridin-2-yl) Group : Essential for nAChR binding across multiple analogs . Removal or substitution reduces activity.
  • 4-Position Substitutions :
    • Electron-Withdrawing Groups (e.g., bromo, fluoro in Compound 35): May enhance binding affinity but reduce solubility .
    • Sulfonyl Groups : Improve solubility and metabolic stability. For example, 2D216’s piperidinylsulfonyl group enhances adjuvant potency .
    • Heterocyclic Moieties (e.g., thiazole in 2D216): Introduce steric effects, altering receptor selectivity .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : Sulfonamide-linked piperidine derivatives are less susceptible to cytochrome P450-mediated oxidation compared to allyloxy or alkyl chains, suggesting prolonged half-life for the target compound .
  • Selectivity : The 2-methylpiperidine group may reduce off-target effects compared to simpler amines (e.g., 4-methylpiperazine in 8e) .

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